3,3-Dimethylcyclohexanone oxime
Description
3,3-Dimethylcyclohexanone oxime is a derivative of 3,3-dimethylcyclohexanone, a cyclic ketone synthesized via selective hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione). The hydrogenation process employs heterogeneous palladium catalysts, such as Pd/Amberlyst 15®, achieving yields of 69–73% with >95% selectivity under optimized conditions . The oxime is subsequently formed by reacting 3,3-dimethylcyclohexanone with hydroxylamine, a common method for oxime synthesis. Alternative synthetic routes include Grignard reactions using 3-methyl-2-cyclohexen-1-one and methylmagnesium bromide, yielding 92% of the ketone precursor .
Structurally, the gem-dimethyl groups at the 3-position introduce steric hindrance, influencing regioselectivity in reactions such as cycloadditions and Beckmann rearrangements . Applications span fragrance intermediates (e.g., synthesis of woody odorants) and bioactive compounds, including acetylcholinesterase (AChE) inhibitors .
Properties
CAS No. |
4994-14-3 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(3,3-dimethylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-4-7(6-8)9-10/h10H,3-6H2,1-2H3 |
InChI Key |
YJTYWSWRBZQVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=NO)C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclohexanone Oxime
- Structure : Lacks alkyl substituents, leading to unhindered reactivity.
- Synthesis: Direct oximation of cyclohexanone.
- Reactivity: Undergoes normal Beckmann rearrangement to ε-caprolactam. In contrast, 3,3-dimethylcyclohexanone oxime’s steric bulk may favor abnormal pathways .
- Physical Properties: Molecular weight = 113.16 g/mol; soluble in polar solvents (e.g., methanol, water) .
2,6-Dimethylcyclohexanone Oxime (Isomeric Mixture)
- Structure : Methyl groups at 2- and 6-positions create cis/trans isomerism.
- Synthesis: Reacts with hydroxylamine hydrochloride in methanol.
- Applications : Intermediate in tetraoxane anti-malarial agents .
- Safety: Classified as a flammable liquid (UN 1993), similar to 3,3-dimethylcyclohexanone derivatives .
4,4-Dimethylcyclohexanone Oxime
- Reactivity: Forms distinct regioisomers in cycloadditions due to steric interactions between the enamine and dimethyl groups, contrasting with this compound’s single isomer outcome .
Reactivity and Reaction Pathways
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